4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused pyridine and thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through several methods. One common approach involves the radical chain monoalkylation of pyridines. This method uses N-methoxypyridinium salts and alkyl radicals generated from alkenes, alkyl iodides, or xanthates . The reaction proceeds under neutral conditions without the need for an external oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. For example, molecular docking studies have shown that similar compounds can interact with the GABA A receptor, indicating potential inhibitory effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,2-c]pyridine derivatives: These compounds share a similar fused ring system and have been studied for their anticancer activities.
Pyrazolo[4,3-b]pyridine derivatives: These compounds also feature a fused heterocyclic system and are used in the synthesis of various bioactive molecules.
Uniqueness
4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and thiophene rings. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-(1-methoxyethyl)-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NOS/c1-8(13-3)11(2)9-5-7-14-10(9)4-6-12-11/h5,7-8,12H,4,6H2,1-3H3 |
InChI Key |
FXVRGCLXMRXQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(C2=C(CCN1)SC=C2)C)OC |
Origin of Product |
United States |
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